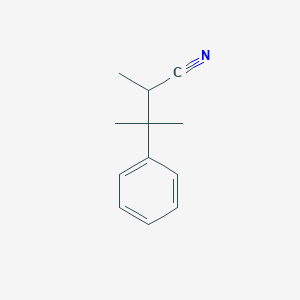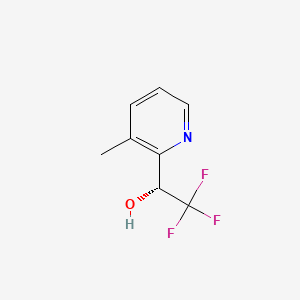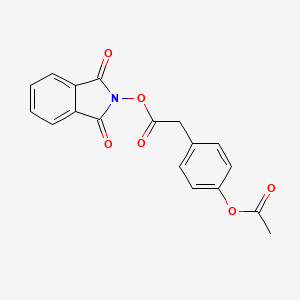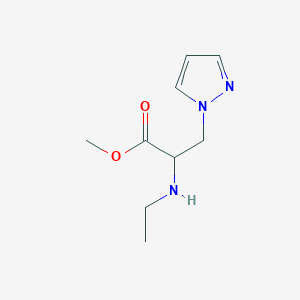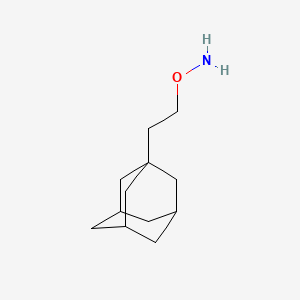
2-(Adamantyl)ethoxyamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(adamantan-1-yl)ethyl]hydroxylamine is an organic compound with the molecular formula C12H21NO It features an adamantane moiety, a highly stable and rigid structure, attached to an ethyl hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(adamantan-1-yl)ethyl]hydroxylamine typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with ethylamine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of O-[2-(adamantan-1-yl)ethyl]hydroxylamine may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
O-[2-(adamantan-1-yl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted adamantane derivatives .
Aplicaciones Científicas De Investigación
O-[2-(adamantan-1-yl)ethyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of O-[2-(adamantan-1-yl)ethyl]hydroxylamine involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, allowing the compound to effectively bind to target proteins or enzymes. This interaction can modulate biological pathways, leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent compound, known for its stability and use in antiviral drugs.
1-Adamantylamine: A derivative with similar structural properties but different functional groups.
2-Adamantanone: Another derivative with a ketone group instead of a hydroxylamine group.
Uniqueness
O-[2-(adamantan-1-yl)ethyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to other adamantane derivatives .
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
O-[2-(1-adamantyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C12H21NO/c13-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |
Clave InChI |
MDEAPARHEJKKRV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


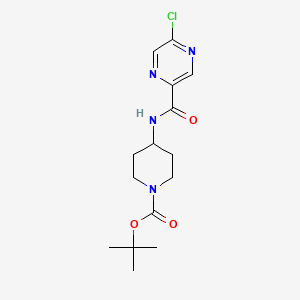
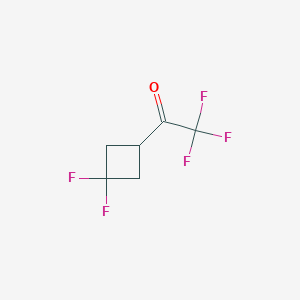

![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
